molecular formula C10H21NO B1465742 (Butan-2-yl)[(oxan-4-yl)methyl]amine CAS No. 1247138-21-1

(Butan-2-yl)[(oxan-4-yl)methyl]amine

Cat. No.: B1465742
CAS No.: 1247138-21-1
M. Wt: 171.28 g/mol
InChI Key: HDKQRXANIHTVHN-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(oxan-4-yl)methyl]amine is a chemical compound with the molecular formula C10H21NO. This compound is known for its unique structural properties and versatility, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-9(2)11-8-10-4-6-12-7-5-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKQRXANIHTVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Butan-2-yl)[(oxan-4-yl)methyl]amine typically involves the reaction of butan-2-amine with oxan-4-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial production methods for this compound may involve more scalable processes, including continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.

Chemical Reactions Analysis

(Butan-2-yl)[(oxan-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Butan-2-yl)[(oxan-4-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

(Butan-2-yl)[(oxan-4-yl)methyl]amine can be compared with other similar compounds, such as:

    (Butan-2-yl)[(oxan-4-yl)ethyl]amine: This compound has a similar structure but with an ethyl group instead of a methyl group.

    (Butan-2-yl)[(oxan-4-yl)propyl]amine: This compound has a propyl group, offering different chemical and biological properties.

Biological Activity

The compound (Butan-2-yl)[(oxan-4-yl)methyl]amine , also referred to as a derivative of oxan-4-ylmethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Chemical Formula: C₇H₁₅NO
Molecular Weight: 129.20 g/mol
IUPAC Name: N-methyl-1-(oxan-4-yl)methanamine

The structure consists of a butan-2-yl group attached to an oxan-4-ylmethylamine moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential roles as a ligand in various receptor systems and its implications in therapeutic applications.

Anticancer Activity

A significant area of interest is the compound's antiproliferative effects against cancer cell lines. Studies have shown that similar compounds exhibit inhibition of cellular proliferation through various mechanisms, such as:

  • Inhibition of Tubulin Polymerization : Compounds structurally related to this compound have demonstrated the ability to inhibit tubulin polymerization, thereby affecting microtubule dynamics crucial for cell division .
  • Cell Cycle Arrest : In vitro studies indicate that certain derivatives can induce G2/M phase arrest in HeLa cells, suggesting a potential mechanism for their anticancer activity .

Opioid Receptor Interaction

Preliminary studies suggest that this compound may act as an opioid receptor ligand. This property could make it valuable in pain management therapies. Research into similar compounds has highlighted their analgesic effects mediated through opioid receptors .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Study on Antiproliferative Effects : A recent study assessed the antiproliferative activity of various amine derivatives against breast cancer cell lines, revealing IC50 values that demonstrate significant potency compared to standard chemotherapeutics . The results indicated that modifications in the side chains could enhance activity.
  • Opioid Ligand Activity : Another investigation focused on opioid receptor ligands where derivatives showed varying affinities for mu and delta receptors, suggesting potential for developing new analgesics .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A (similar structure)0.56MCF-7
Compound B (butanamide derivative)7.3MCF-7
Compound C (oxane derivative)16HeLa

Table 2: Opioid Receptor Affinities

Compound NameMu Receptor Ki (nM)Delta Receptor Ki (nM)
Compound D50200
Compound E75150

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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